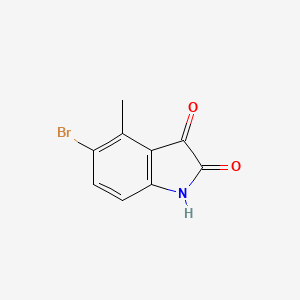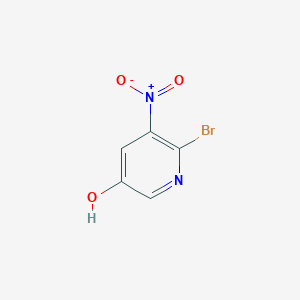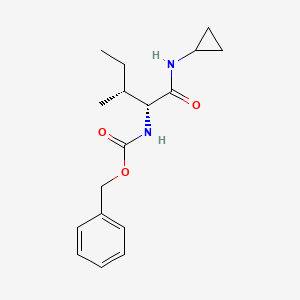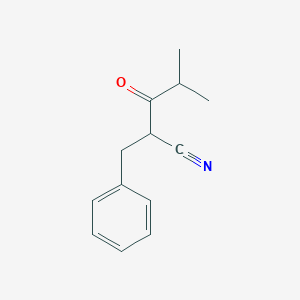
2-Benzyl-4-methyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-methyl-3-oxopentanenitrile is an organic compound with the molecular formula C12H13NO. It is a nitrile derivative, characterized by the presence of a benzyl group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzyl-4-methyl-3-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with 4-methyl-3-oxopentanoic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the nitrile group.
Another method involves the use of a Grignard reagent, where benzyl magnesium bromide reacts with 4-methyl-3-oxopentanenitrile in the presence of a suitable solvent like diethyl ether. This method provides a high yield of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4-methyl-3-oxopentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine, resulting in compounds like 2-benzyl-4-methyl-3-aminopentane.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the nitrile group, forming various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted nitriles, amides
Aplicaciones Científicas De Investigación
2-Benzyl-4-methyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Benzyl-4-methyl-3-oxopentanenitrile can be compared with other similar compounds, such as:
4-Methyl-3-oxopentanenitrile: Lacks the benzyl group, resulting in different reactivity and applications.
2-Benzyl-3-oxopentanenitrile: Similar structure but without the methyl group, affecting its chemical properties and uses.
Benzyl cyanide: A simpler nitrile compound with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-benzyl-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)12(9-14)8-11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |
Clave InChI |
SRPUVKGWIRBDLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(CC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


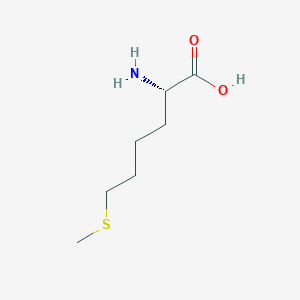

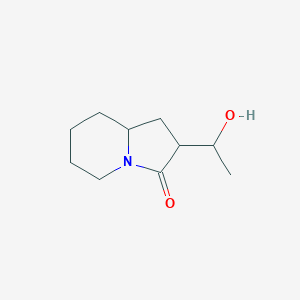
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
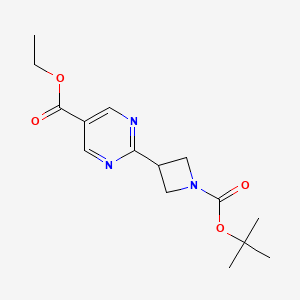


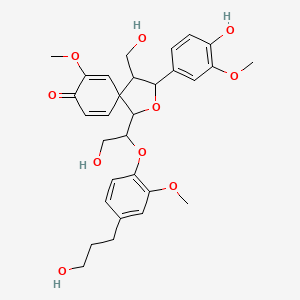

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)
